1-Propanamine, N,2-dimethyl-N-nitro-
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Overview
Description
1-Propanamine, N,2-dimethyl-N-nitro- is a chemical compound with the molecular formula C5H12N2O2. It is a tertiary amine, characterized by the presence of a nitro group attached to the nitrogen atom. This compound is typically a colorless or slightly yellow liquid with a strong, pungent odor .
Preparation Methods
The synthesis of 1-Propanamine, N,2-dimethyl-N-nitro- primarily involves the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process includes dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, heating the mixture, and then cooling it to crystallize the product .
Chemical Reactions Analysis
1-Propanamine, N,2-dimethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Propanamine, N,2-dimethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as a nucleophilic reagent and an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitro- involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Propanamine, N,2-dimethyl-N-nitro- can be compared with other similar compounds such as:
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
What sets 1-Propanamine, N,2-dimethyl-N-nitro- apart is the presence of the nitro group, which imparts unique chemical properties and reactivity .
Properties
CAS No. |
53951-45-4 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-methyl-N-(2-methylpropyl)nitramide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2)4-6(3)7(8)9/h5H,4H2,1-3H3 |
InChI Key |
VHQJQNRZBRJXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)[N+](=O)[O-] |
Origin of Product |
United States |
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